molecular formula C5H3BrN2O3 B026325 (4-Bromo-5-nitrofuran-2-yl)methanimine CAS No. 104514-43-4

(4-Bromo-5-nitrofuran-2-yl)methanimine

Cat. No. B026325
M. Wt: 218.99 g/mol
InChI Key: WEMOGSLMLTUFFI-UHFFFAOYSA-N
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Description

“(4-Bromo-5-nitrofuran-2-yl)methanimine” is a chemical compound with the CAS number 104514-43-41. It is used in laboratory settings1. However, detailed information about this specific compound is not widely available.



Synthesis Analysis

There is limited information available on the synthesis of “(4-Bromo-5-nitrofuran-2-yl)methanimine”. However, a related compound, 9-Substituted 2-(5-nitrofuran-2-yl)-9H-imidazo[1,2-a]benzimidazoles, was synthesized by cyclization of quaternary salts obtained from 1-substituted benzimidazol-2-amines and 2-bromo-1-(5-nitrofuran-2-yl)ethan-1-one2.



Molecular Structure Analysis

The molecular structure of “(4-Bromo-5-nitrofuran-2-yl)methanimine” is not readily available. However, the structure of similar compounds has been analyzed using techniques such as X-ray determination3.



Chemical Reactions Analysis

The chemical reactivity of “(4-Bromo-5-nitrofuran-2-yl)methanimine” is not well-documented. However, 5-nitrofuranyl derivatives, which are structurally similar, have been reported to be reactive towards methanolic media4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Bromo-5-nitrofuran-2-yl)methanimine” are not readily available. However, similar compounds such as (5-nitrofuran-2-yl)methanamine hydrochloride have been characterized6.


Safety And Hazards

Future Directions

The future directions for research on “(4-Bromo-5-nitrofuran-2-yl)methanimine” are not well-documented. However, there is ongoing research into the properties and potential applications of nitrofuran derivatives8.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets. Always follow appropriate safety protocols when handling chemicals.


properties

IUPAC Name

(4-bromo-5-nitrofuran-2-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-4-1-3(2-7)11-5(4)8(9)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMOGSLMLTUFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)[N+](=O)[O-])C=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-5-nitrofuran-2-yl)methanimine

CAS RN

104514-43-4
Record name 4-Bromo-5-nitrofuran azomethine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104514434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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